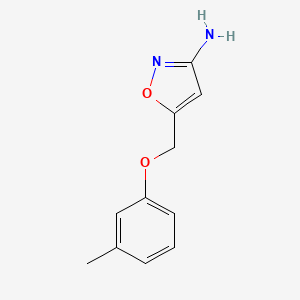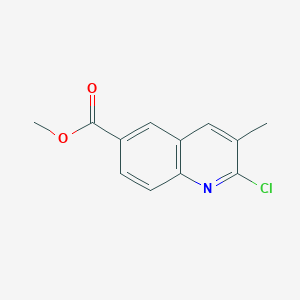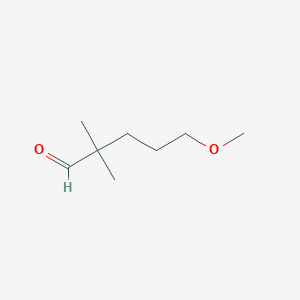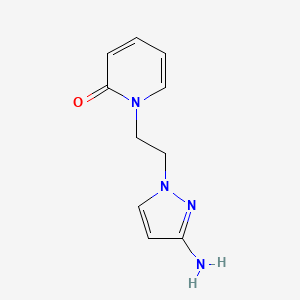
Silane, (4-chlorophenoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (4-chlorophenoxy)trimethyl-, also known as 4-chlorophenol, trimethylsilyl ether, is an organosilicon compound with the molecular formula C9H13ClOSi. It is a derivative of 4-chlorophenol where the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, (4-chlorophenoxy)trimethyl- can be synthesized through the reaction of 4-chlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:
4-chlorophenol+trimethylchlorosilane→Silane, (4-chlorophenoxy)trimethyl-+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorophenoxy)trimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (4-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
4-Chlorophenol: Formed through hydrolysis.
Trimethylsilanol: Formed as a byproduct in hydrolysis reactions.
Substituted Phenols: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Silane, (4-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in preventing unwanted reactions at the phenolic hydroxyl group.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (4-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions. This property is exploited in organic synthesis to protect reactive hydroxyl groups temporarily.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol, trimethylsilyl ether: Another name for Silane, (4-chlorophenoxy)trimethyl-.
4-Chloro-1-trimethylsilyloxybenzene: A similar compound with slight structural variations.
Phenol, 4-chloro, TMS: Another derivative of 4-chlorophenol with a trimethylsilyl group.
Uniqueness
Silane, (4-chlorophenoxy)trimethyl- is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This makes it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions.
Propiedades
Número CAS |
17005-59-3 |
|---|---|
Fórmula molecular |
C9H13ClOSi |
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
(4-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Clave InChI |
CJDREQROIGYMMO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)


![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)


